molecular formula C21H15BiO9 B12671066 Bismuth salicylate CAS No. 19034-57-2

Bismuth salicylate

Cat. No.: B12671066
CAS No.: 19034-57-2
M. Wt: 620.3 g/mol
InChI Key: REKWPXFKNZERAA-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bismuth subsalicylate involves the reaction of bismuth oxide with salicylic acid. The process typically includes the following steps :

    Crushing Bismuth Oxide: Bismuth oxide is crushed to a specified average particle size.

    Reaction with Salicylic Acid: The crushed bismuth oxide is gradually added to a heated aqueous solution of salicylic acid. The reaction is carried out under controlled temperature conditions, away from sunlight, and in a sealed environment.

    Filtration and Drying: After the reaction is complete, the product is filtered and dried to obtain bismuth subsalicylate.

Industrial Production Methods

In industrial settings, the production of bismuth subsalicylate follows similar steps but on a larger scale. The process is optimized to reduce the oxidation of bismuth and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bismuth subsalicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water and acidic conditions in the stomach.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Alcohols and acids for esterification reactions.

Major Products

Scientific Research Applications

Bismuth subsalicylate has a wide range of applications in scientific research, including:

Mechanism of Action

Bismuth subsalicylate exerts its effects through multiple mechanisms :

    Anti-inflammatory Action: Salicylic acid inhibits the cyclooxygenase enzyme, reducing the formation of pro-inflammatory prostaglandins.

    Antimicrobial Action: Bismuth ions have antimicrobial properties, disrupting the cell walls of bacteria.

    Antacid Action: Bismuth subsalicylate neutralizes stomach acid, providing relief from heartburn and indigestion.

Comparison with Similar Compounds

Bismuth subsalicylate is unique due to its combination of salicylic acid and bismuth, offering a broad spectrum of therapeutic effects. Similar compounds include :

    Aspirin (Acetylsalicylic Acid): Primarily used for its anti-inflammatory and analgesic properties.

    Methyl Salicylate: Used as a flavoring agent and in topical pain relief products.

    Magnesium Salicylate: Used as an analgesic and anti-inflammatory agent.

    Choline Salicylate: Used in oral gels for pain relief.

    Diflunisal: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties.

Each of these compounds has unique properties and applications, but bismuth subsalicylate stands out for its combined gastrointestinal, anti-inflammatory, and antimicrobial effects.

Properties

CAS No.

19034-57-2

Molecular Formula

C21H15BiO9

Molecular Weight

620.3 g/mol

IUPAC Name

bismuth;2-carboxyphenolate

InChI

InChI=1S/3C7H6O3.Bi/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3

InChI Key

REKWPXFKNZERAA-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3]

Origin of Product

United States

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